マンノース5-グルコサミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

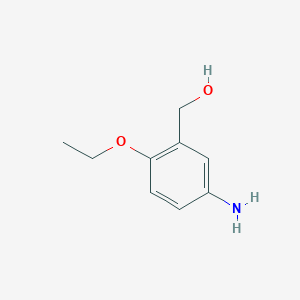

Man5GlcNAc is a glycoprotein that is expressed in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, which are enzymes located in the Golgi apparatus . It is a quintessential molecule assuming a pivotal function in the realm of drug discovery aimed at studying glycosylation-related maladies including cancer, diabetes, and hereditary anomalies .

Synthesis Analysis

Man5GlcNAc is synthesized in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The synthesis of Man5GlcNAc involves the ordered assembly of a Glc3Man9GlcNAc2 core oligosaccharide that is linked to the lipid carrier Dol-PP .Molecular Structure Analysis

The molecular formula of Man5GlcNAc is C38H65NO31 . Its average mass is 1031.911 Da and its monoisotopic mass is 1031.354004 Da . The structure of Man5GlcNAc includes 30 defined stereocentres .Chemical Reactions Analysis

Man5GlcNAc is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .科学的研究の応用

クロマトグラフィー分離と異性体の検出

マンノース5-グルコサミン異性体の定量的なクロマトグラフィー分離と、ウシリボヌクレアーゼBなどの生物学的サンプルにおける安定同位体変異体の検出は、分析生化学における重要な応用です .

酵母における糖タンパク質の生産

マンノース5-グルコサミンは、マンノース5-グルコサミン2を含む高マンノース型糖鎖の生産に、組換え酵母で使用されます。 これは、ヒト適合性糖タンパク質の生産に影響を与えます .

ヤロウイア・リポリティカにおける均一な糖鎖付加

This compound2で均一に糖鎖付加された異種糖タンパク質を生産するように酵母ヤロウイア・リポリティカを遺伝子改変することは、この生物で生産されるタンパク質の応用範囲を広げます .

創薬

マンノース5-グルコサミンは、医薬品において安価な資源として化学修飾することができ、新しい薬剤の発見と開発につながる可能性があります .

バイオテクノロジー酵素の生産

GlcNAcを産生するβ-N-アセチルグルコサミニダーゼの酵素的特性は、シアル酸、バイオエタノール、単細胞タンパク質、医薬品治療薬の生産において幅広い用途があります .

効率的な生産システムのための代謝工学

代謝工学技術は、マンノース5-グルコサミンなどの化合物をさまざまな産業用途のために合成できる、遺伝子改変されたバクテリアのための効率的な生産システムを構築するために適用されます .

Safety and Hazards

作用機序

Target of Action

Man5GlcNAc, a glycoprotein, primarily targets enzymes located in the Golgi apparatus of mammalian cells . These enzymes include alpha-mannosidase II and alpha-mannosidase I . The role of these enzymes is to cleave Man5GlcNAc, which has been shown to be an effective glp-1 analogue, a hormone that stimulates insulin secretion .

Mode of Action

Man5GlcNAc interacts with its targets, alpha-mannosidase II and alpha-mannosidase I, in the Golgi apparatus of mammalian cells . These enzymes cleave Man5GlcNAc, resulting in changes in the structure of the glycoprotein . This interaction is crucial for the function of Man5GlcNAc as an effective glp-1 analogue .

Biochemical Pathways

Man5GlcNAc is involved in the Hexosamine Biosynthesis Pathway (HBP) and N-glycan processing . The HBP produces uridine diphosphate-N-acetyl glucosamine (UDP-GlcNAc), which is used for N- or O-linked glycosylation . In N-glycan processing, Man5GlcNAc is involved in the synthesis of complex N-glycans . The downstream effects of these pathways include the modulation of protein activity and expression, and the formation of complex N-glycans .

Result of Action

The molecular and cellular effects of Man5GlcNAc’s action are primarily related to its role in glycosylation and N-glycan processing . By interacting with its target enzymes, Man5GlcNAc influences the structure and function of proteins, affecting their activity and expression . Additionally, Man5GlcNAc’s involvement in the synthesis of complex N-glycans has implications for cellular processes .

特性

IUPAC Name |

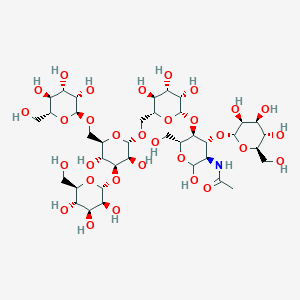

N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO31/c1-8(44)39-15-31(69-36-26(55)22(51)17(46)10(3-41)64-36)30(12(5-43)62-33(15)59)68-38-28(57)24(53)19(48)13(67-38)6-61-35-29(58)32(70-37-27(56)23(52)18(47)11(4-42)65-37)20(49)14(66-35)7-60-34-25(54)21(50)16(45)9(2-40)63-34/h9-38,40-43,45-59H,2-7H2,1H3,(H,39,44)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33?,34+,35+,36-,37-,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKKRHDCADDMHT-DKEJTUOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the biological significance of Man5GlcNAc in plants?

A1: In plants like tomatoes, Man5GlcNAc has been shown to act as a signaling molecule involved in fruit ripening. Exogenously applied Man5GlcNAc can either stimulate or delay ripening depending on its concentration and the presence of other molecules like galactose and indole-3-acetic acid (IAA). []

Q2: How does Man5GlcNAc interact with IAA in tomato fruit ripening?

A2: Research suggests that Man5GlcNAc at a concentration of 10 ng/g fresh weight can inhibit the ripening stimulation induced by IAA in the presence of galactose. [] The exact mechanism of this interaction remains to be fully elucidated.

Q3: Is Man5GlcNAc found in other parts of the tomato plant besides the fruit?

A3: Yes, studies have confirmed the presence of Man5GlcNAc in the leaves and stems of tomato plants, indicating its potential role in other physiological processes. [, ]

Q4: What is the role of Man5GlcNAc in mammalian cells?

A4: In mammals, Man5GlcNAc is a key intermediate in the catabolism of free oligosaccharides generated during N-glycan biosynthesis and endoplasmic reticulum-associated degradation. [, , , ] It is generated in the cytosol from larger oligomannose structures and can be transported into lysosomes for complete degradation. [, ]

Q5: What happens when the enzyme responsible for Man5GlcNAc formation in the cytosol is deficient?

A5: Deficiency in cytosolic α-mannosidase (Man2c1), the enzyme responsible for converting Man7-9GlcNAc2 to Man5GlcNAc, leads to the accumulation of larger oligosaccharides in tissues. In mice, this deficiency results in biochemical and histological alterations in the central nervous system, liver, and intestine, highlighting the importance of Man2c1 and balanced Man5GlcNAc levels. []

Q6: What is the molecular formula and weight of Man5GlcNAc?

A6: Man5GlcNAc consists of five mannose (Man) and two N-acetylglucosamine (GlcNAc) residues. Its molecular formula is C42H71N2O31 and its molecular weight is 1155.97 g/mol.

Q7: How is the structure of Man5GlcNAc determined?

A7: Various analytical techniques are employed to elucidate the structure of Man5GlcNAc, including:

- High-performance liquid chromatography (HPLC): Used to separate different oligosaccharide isomers. [, , , , ]

- 1H-Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the arrangement and linkages of sugar residues within the oligosaccharide. [, , , , , , , ]

- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]

- Glycosyl linkage methylation analysis and gas chromatography-mass spectrometry (GC-MS): Identifies the specific linkages between sugar residues. []

- Enzymatic digestion with exoglycosidases: Sequential removal of specific sugar residues confirms the sequence and linkage types. [, ]

Q8: Are there different structural isomers of Man5GlcNAc?

A8: Yes, various isomers of Man5GlcNAc exist, differing in the arrangement and linkage of the mannose residues. These isomers can have different biological activities and be recognized by different enzymes and lectins. [, , , , , ]

Q9: Does the structure of Man5GlcNAc influence its biological activity?

A9: Yes, the specific arrangement of mannose residues in Man5GlcNAc is crucial for its recognition and processing by enzymes involved in N-glycan biosynthesis and catabolism. [, , , , , ] For example, the isomer Manα1-2Manα1-2Manα1-3[Manα1-6]Manβ1-4GlcNAc is a key intermediate in the dolichol pathway of N-glycan biosynthesis. []

Q10: What enzymes are involved in the formation and degradation of Man5GlcNAc?

A10: Several enzymes participate in the metabolism of Man5GlcNAc:

- Cytosolic α-mannosidase (Man2c1): Removes terminal α-1,2-linked mannose residues from larger oligomannose structures (Man7-9GlcNAc2) to generate Man5GlcNAc in the cytosol. [, , ]

- Lysosomal α-mannosidases: Further degrade Man5GlcNAc within the lysosome to smaller oligosaccharides and eventually to mannose and GlcNAc. [, , ]

- Endo-β-N-acetylglucosaminidase H (Endo H): Can cleave high-mannose type oligosaccharides, including those containing Man5GlcNAc, from glycoproteins, aiding in structural analysis. [, , , ]

Q11: How can Man5GlcNAc be used as a tool in glycobiology research?

A11: Man5GlcNAc and its derivatives can serve as:

- Substrates: Used to study the activity and specificity of glycosidases and glycosyltransferases involved in N-glycan processing. [, , , , , , ]

- Inhibitors: Modified Man5GlcNAc analogs can potentially inhibit specific enzymes in the N-glycan processing pathway, aiding in understanding their function and therapeutic targeting. []

- Standards: Used in analytical techniques like HPLC and MS for the identification and quantification of oligosaccharides in biological samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)

![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)